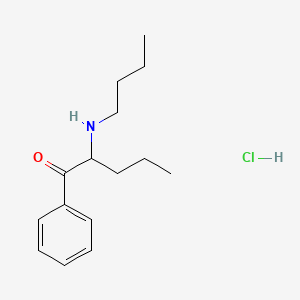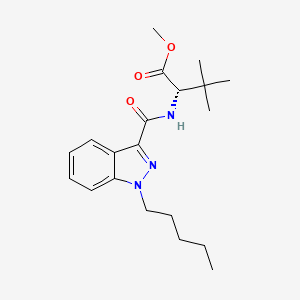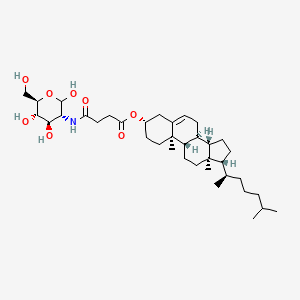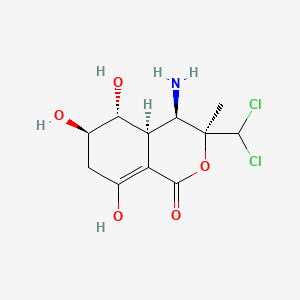
N-butyl Pentedrone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl Pentedrone (hydrochloride) is a synthetic stimulant belonging to the cathinone class. Cathinones are structurally similar to amphetamines and are known for their stimulant effects. N-butyl Pentedrone (hydrochloride) is often used as an analytical reference standard in forensic and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl Pentedrone (hydrochloride) typically involves the reaction of a substituted cathinone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route involves:
Starting Material: A substituted cathinone.
Reagent: Butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of N-butyl Pentedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Analytical techniques like GC-MS and LC-QTOF are employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl Pentedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-butyl Pentedrone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications and its effects on the central nervous system.
Industry: Used in the development of new synthetic routes and the production of related compounds
Mechanism of Action
N-butyl Pentedrone (hydrochloride) acts as a norepinephrine-dopamine reuptake inhibitor. It prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism is similar to that of methylphenidate, resulting in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-butyl Pentedrone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological properties. Compared to other cathinones, it has distinct effects on neurotransmitter reuptake and potency .
Properties
Molecular Formula |
C15H24ClNO |
|---|---|
Molecular Weight |
269.81 g/mol |
IUPAC Name |
2-(butylamino)-1-phenylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-5-12-16-14(9-4-2)15(17)13-10-7-6-8-11-13;/h6-8,10-11,14,16H,3-5,9,12H2,1-2H3;1H |
InChI Key |
SXNZDQSNFWOODE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CCC)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860679.png)


![methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860695.png)

![[3-hydroxy-2-(hydroxymethyl)-2-[[(E)-octadec-9-enoyl]amino]propyl] (E)-octadec-9-enoate](/img/structure/B10860714.png)


